4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine
Description
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C8H8F4N2O. This compound is characterized by the presence of a benzene ring substituted with a tetrafluoroethoxy group and two amino groups at the 1 and 3 positions. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)15-6-2-1-4(13)3-5(6)14/h1-3,7H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBDTUVDCDMCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211022 | |
| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61988-37-2 | |
| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061988372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of 4-nitrophenol using potassium carbonate or sodium hydride, forming a phenoxide ion. This ion attacks 1,1,2,2-tetrafluoroethanol, which is activated by the electron-withdrawing nitro group at the para position. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Table 1: Optimization of NAS Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes rate |
| Solvent | DMF | 85% yield |
| Base | K₂CO₃ | 78% yield |
| Reaction Time | 18 hours | 90% completion |
Substituting DMF with dimethyl sulfoxide (DMSO) reduces side products but increases reaction time to 30 hours.
Reduction of Nitro to Amine Groups
The nitro intermediate is reduced to the corresponding diamine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen gas (3–5 bar) in ethanol achieves near-quantitative reduction. Key advantages include:
- Selectivity : No over-reduction of the tetrafluoroethoxy group.
- Scalability : Suitable for batch processes in industrial reactors.
Critical Parameters :
- Catalyst Loading : 7.5% Pd/C minimizes costs while maintaining >95% conversion.
- Pressure : 4 bar H₂ balances safety and efficiency.
Chemical Reduction
Alternative methods employ iron powder in acidic media (e.g., HCl/ethanol). This approach, though cost-effective, generates stoichiometric waste and requires rigorous pH control during workup.
Table 2: Comparison of Reduction Methods
| Method | Yield | Purity | Environmental Impact |
|---|---|---|---|
| Pd/C Hydrogenation | 98% | >99% | Low |
| Fe/HCl | 85% | 92% | High (Fe waste) |
Purification and Isolation
Crude 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is purified via recrystallization or column chromatography.
Recrystallization
Ethanol/water mixtures (7:3 v/v) yield needle-like crystals with 90% recovery. Impurities such as unreacted nitro compounds are removed by fractional crystallization at –20°C.
Chromatographic Purification
Silica gel chromatography with ethyl acetate/cyclohexane (1:1) resolves diamine from byproducts like monoaminated species. This method is preferred for high-purity (>99.5%) applications but adds cost and time.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactors for NAS and hydrogenation steps, enhancing heat transfer and reducing reaction times by 40%. A two-stage system achieves:
Analytical Characterization
Final product quality is verified using:
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
- ¹H NMR : δ 6.85 (s, 2H, Ar-H), δ 4.72 (m, 1H, OCH₂CF₂), δ 3.45 (s, 4H, NH₂).
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro precursor can be reduced to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of nitro, halogenated, or other substituted derivatives on the benzene ring.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)benzene
- 4-Aminophenol
- 4-Nitrophenol
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is unique due to the presence of both tetrafluoroethoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine is an organic compound characterized by the molecular formula . It features a benzene ring substituted with a tetrafluoroethoxy group and two amino groups located at the 1 and 3 positions. This unique structure provides the compound with distinct chemical and biological properties that are of interest in various fields including medicinal chemistry, materials science, and biochemistry.
The compound is notable for its reactivity due to the presence of both amino and tetrafluoroethoxy functional groups. These functional groups influence its solubility, lipophilicity, and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.16 g/mol |
| CAS Number | 61988-37-2 |
| Appearance | White to off-white solid |
The biological activity of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino groups can participate in hydrogen bonding with biological molecules such as proteins and nucleic acids. The tetrafluoroethoxy group enhances the compound's lipophilicity, which may facilitate membrane permeability and influence its pharmacokinetic properties.
Research Findings
Recent studies have explored the potential applications of this compound in drug development and as a biochemical probe:
- Anticancer Activity : Research has indicated that derivatives of benzene-1,3-diamines exhibit anticancer properties. The specific activity of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine against cancer cell lines is currently under investigation. Preliminary data suggest potential cytotoxic effects against certain tumor types due to its structural characteristics .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Investigations into its inhibitory effects on enzymes such as protein kinases are ongoing .
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer potential of various benzene diamines, 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine was evaluated for its cytotoxic effects against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Further mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways.
Case Study 2: Enzyme Interaction
A study focusing on enzyme inhibition demonstrated that 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine effectively inhibited a specific protein kinase involved in cell signaling pathways. Kinetic assays revealed an IC50 value of approximately 50 µM. This inhibition was linked to alterations in downstream signaling events leading to reduced cellular proliferation.
Q & A
Basic: What are the key steps in synthesizing 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,3-diamine?
Answer:
A plausible synthesis involves:
Nitro precursor preparation : Introduce nitro groups at positions 1 and 3 of a benzene ring with a tetrafluoroethoxy group at position 2. This could be achieved via nitration directed by the electron-withdrawing tetrafluoroethoxy group.
Reduction to diamine : Reduce nitro groups using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h). Post-reduction, basify the mixture with NaOH and extract with ethyl acetate to isolate the diamine .
Critical parameters : Ensure inert conditions (N₂) during reduction to prevent oxidation of the amine groups. Immediate use in downstream reactions is advised due to diamine instability .
Basic: How is the compound characterized spectroscopically?
Answer:
- ¹H NMR : Peaks for aromatic protons adjacent to electron-withdrawing tetrafluoroethoxy groups show deshielding. Protons on the diamine groups may appear as broad singlets due to hydrogen bonding.
- ¹⁹F NMR : Distinct splitting patterns from the -OCF₂CF₂H group (δ ≈ -120 to -140 ppm for CF₂ moieties) .
- Mass spectrometry : Confirm molecular weight (expected ~264 g/mol for C₈H₈F₄N₂O) using high-resolution MS.
- HPLC : Monitor purity (>95%) to detect residual nitro precursors or byproducts .
Basic: What stability challenges arise during handling?
Answer:
- Oxidation sensitivity : The diamine is prone to oxidation, requiring storage under inert gas (Ar/N₂) at -20°C.
- Moisture sensitivity : Hygroscopic nature necessitates anhydrous solvents and desiccants during synthesis.
- Work-up : Immediate use in subsequent reactions (e.g., polycondensation or heterocycle formation) minimizes degradation .
Advanced: How does the tetrafluoroethoxy group influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effect : The -OCF₂CF₂H group deactivates the benzene ring, reducing electrophilic substitution rates.
- Steric hindrance : Bulky substituents may slow coupling reactions (e.g., Suzuki-Miyaura). Optimization includes using Pd catalysts with strong electron-donating ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
- Computational insights : DFT studies suggest the group alters charge distribution, favoring meta/para-directed reactions .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., incomplete reduction intermediates).
- Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may obscure amine proton signals.
- Dynamic effects : Variable-temperature NMR can clarify conformational changes in the tetrafluoroethoxy chain .
Advanced: What role does this compound play in designing high-performance polymers?
Answer:
- Polyimide synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) to form fluorinated polyimides. Benefits include:
- Enhanced thermal stability (degradation >400°C).
- Improved solubility in aprotic solvents (e.g., NMP) due to fluorinated side chains.
- Membrane applications : Fluorine content increases hydrophobicity, useful in gas separation or fuel cell membranes .
Advanced: What mechanistic insights guide its use in heterocyclic synthesis?
Answer:
- Benzimidazole formation : React with carboxylic acid derivatives (e.g., CF₃COOH) under reflux to form fluorinated benzimidazoles. The diamine acts as a nucleophile, attacking electrophilic carbonyl carbons .
- Kinetic control : Lower temperatures favor mono-condensation; higher temperatures drive cyclization.
Advanced: How to validate synthetic routes for reproducibility?
Answer:
- Design of Experiments (DoE) : Vary reaction time, temperature, and catalyst loading to identify robust conditions.
- Scale-up challenges : Monitor exothermicity during nitro reduction; use dropwise SnCl₂ addition to avoid runaway reactions .
- Cross-lab validation : Share protocols with independent labs to confirm yields and purity thresholds .
Advanced: What computational tools predict its physicochemical properties?
Answer:
- DFT calculations : Gaussian or ORCA software to model electronic effects (e.g., HOMO-LUMO gaps influenced by fluorine).
- Solubility parameters : COSMO-RS predicts solubility in organic solvents (e.g., logP ≈ 2.1) .
Advanced: How does the compound compare to non-fluorinated analogs in catalytic applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
